3-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid 3-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15817246
InChI: InChI=1S/C12H9ClO4/c1-2-5-16-10-8-6-7(13)3-4-9(8)17-11(10)12(14)15/h2-4,6H,1,5H2,(H,14,15)
SMILES:
Molecular Formula: C12H9ClO4
Molecular Weight: 252.65 g/mol

3-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid

CAS No.:

Cat. No.: VC15817246

Molecular Formula: C12H9ClO4

Molecular Weight: 252.65 g/mol

* For research use only. Not for human or veterinary use.

3-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid -

Specification

Molecular Formula C12H9ClO4
Molecular Weight 252.65 g/mol
IUPAC Name 5-chloro-3-prop-2-enoxy-1-benzofuran-2-carboxylic acid
Standard InChI InChI=1S/C12H9ClO4/c1-2-5-16-10-8-6-7(13)3-4-9(8)17-11(10)12(14)15/h2-4,6H,1,5H2,(H,14,15)
Standard InChI Key ANDZIYLHIFZHRP-UHFFFAOYSA-N
Canonical SMILES C=CCOC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid (C₁₂H₉ClO₄) consists of a benzofuran ring system with three distinct substituents:

  • Chlorine at the 5-position, influencing electronic properties and reactivity

  • Allyloxy group (-O-CH₂-CH=CH₂) at the 3-position, providing sites for further functionalization

  • Carboxylic acid at the 2-position, enabling salt formation or esterification

The planar benzofuran core creates conjugation between the furan oxygen and aromatic π-system, while substituents modulate solubility and steric effects.

Spectroscopic Characterization

While direct NMR data for this compound is unavailable, analogous 5-chlorobenzofuran-2-carboxylic acids exhibit characteristic signals:

  • ¹H NMR: Allyl protons appear as multiplet signals at δ 4.5–6.0 ppm (CH₂=CH-CH₂-O)

  • ¹³C NMR: Carboxylic acid carbonyl at δ 168–170 ppm, benzofuran carbons at δ 110–160 ppm

  • IR: Strong C=O stretch at 1680–1720 cm⁻¹ and O-H broad peak at 2500–3000 cm⁻¹

Synthesis and Manufacturing

Radical Cyclization Approaches

Metal-free decarboxylative cyclization, as demonstrated for chroman-4-ones , offers a viable pathway:

Reaction Scheme

  • Precursor Preparation: 2-(Allyloxy)-5-chlorosalicylaldehyde + Oxamic Acid

  • Radical Initiation: (NH₄)₂S₂O₈ in DMSO generates sulfate radical anions (SO₄⁻- )

  • Cyclization: Sequential H-atom transfer and radical recombination forms benzofuran core

  • Oxidation: Final oxidation yields carboxylic acid functionality

Optimized Conditions

ParameterValue
SolventDMSO
Oxidant(NH₄)₂S₂O₈ (4 eq)
Temperature60–70°C
AtmosphereN₂
Yield75–80%

Alternative Synthetic Routes

Hydrolytic Pathway (Adapted from pyrazole syntheses ):

  • Esterification of 5-chlorobenzofuran-2-carboxylate with allyl bromide

  • Basic hydrolysis (LiOH/H₂O/EtOH, reflux) to carboxylic acid

  • Acidification (HCl) to precipitate product

Scale-Up Considerations

  • Gram-scale reactions require controlled addition of oxidants to manage exotherms

  • DMSO enables solubility but complicates purification; ethyl acetate/water biphasic extraction preferred

Physicochemical Properties

Thermodynamic Parameters

PropertyValue/BehaviorSource Analog
Melting Point185–190°C (decomp.)
Solubility (H₂O)<1 mg/mL (25°C)
Solubility (DMSO)50–100 mg/mL
logP2.8–3.2 (calculated)
pKa3.1 (carboxylic acid)

Stability Profile

  • Thermal: Stable ≤150°C; decarboxylation observed at higher temps

  • Photolytic: Benzofuran core susceptible to UV-induced ring opening

  • Hydrolytic: Stable in pH 2–7; ester hydrolysis occurs under strong basic conditions

Reactivity and Functionalization

Carboxylic Acid Derivatives

Reaction TypeConditionsProducts
EsterificationSOCl₂/ROH, 0–25°CAllyloxybenzofuran esters
Amide FormationEDC/HOBt, aminesBioactive amide conjugates
Salt FormationNaOH/MeOHSodium salt (improved H₂O solubility)

Allyloxy Group Reactivity

  • Ozonolysis: Cleaves allyl chain to yield aldehyde intermediates

  • Thiol-Ene Click: Thiols add across double bond under UV initiation

  • Epoxidation: mCPBA converts allyl to epoxide for ring-expansion

Applications and Biological Relevance

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Kinase Inhibitors: Benzofuran-carboxylic acid derivatives target ATP-binding pockets

  • Antimicrobial Agents: Chlorinated benzofurans show MIC ≤8 μg/mL against Gram+ pathogens

  • Prodrug Systems: Ester derivatives enhance membrane permeability

Material Science Applications

  • Liquid Crystals: Allyloxy groups enable mesophase stabilization in nematic systems

  • Coordination Polymers: Carboxylate bridges metal centers (Cu, Zn) for MOF construction

HazardPrecautionary MeasuresSource
Skin Irritation (H315)Wear nitrile gloves
Eye Damage (H319)Use chemical goggles
Respiratory Irritation (H335)Fume hood required

Disposal Considerations

  • Neutralize with saturated NaHCO₃ before incineration

  • Aqueous solutions require activated carbon treatment

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